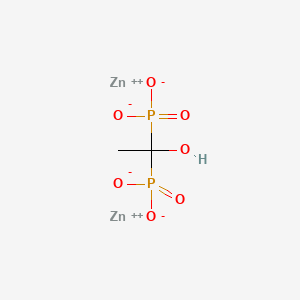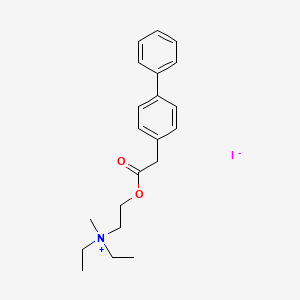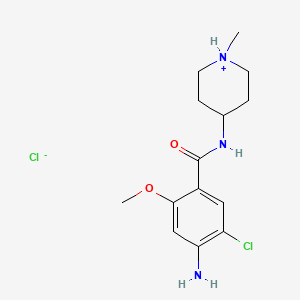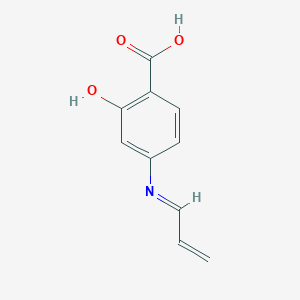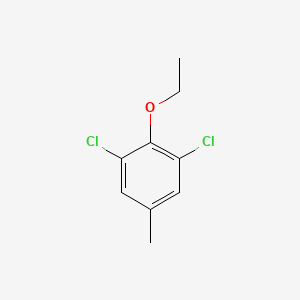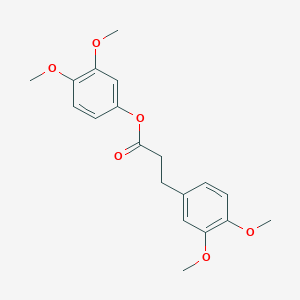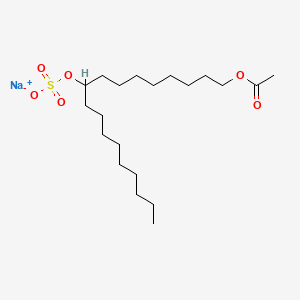
Sodium 9-acetoxy-1-nonylnonyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 9-acetoxy-1-nonylnonyl sulfate is an organic compound with the chemical formula C23H44NaO5S . It is known for its surfactant properties, making it useful in various industrial and research applications. This compound is characterized by its ability to reduce surface tension, which is a valuable trait in many chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 9-acetoxy-1-nonylnonyl sulfate typically involves the esterification of 9-acetoxy-1-nonylnonanol followed by sulfonation. The reaction conditions often require the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The esterification step is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of sodium 9-acetoxy-1-nonylnonyl sulfate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature control to optimize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Sodium 9-acetoxy-1-nonylnonyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to its alcohol precursor.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 9-acetoxy-1-nonylnonyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: This compound is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mechanism of Action
The mechanism of action of sodium 9-acetoxy-1-nonylnonyl sulfate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface between water and hydrophobic substances, thereby stabilizing emulsions and dispersions. The molecular targets include cell membranes and hydrophobic molecules, where it disrupts lipid bilayers and enhances solubility .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a different alkyl chain length.
Sodium lauryl ether sulfate: Similar in function but contains ether linkages in its structure.
Sodium stearate: A surfactant with a different fatty acid chain and used in soap formulations.
Uniqueness
Sodium 9-acetoxy-1-nonylnonyl sulfate is unique due to its specific alkyl chain structure, which provides distinct surfactant properties compared to other similar compounds. Its acetoxy group enhances its solubility and reactivity, making it particularly useful in specialized applications .
Properties
CAS No. |
65150-91-6 |
|---|---|
Molecular Formula |
C20H39NaO6S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
sodium;1-acetyloxyoctadecan-9-yl sulfate |
InChI |
InChI=1S/C20H40O6S.Na/c1-3-4-5-6-7-10-13-16-20(26-27(22,23)24)17-14-11-8-9-12-15-18-25-19(2)21;/h20H,3-18H2,1-2H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
WLPNDFZAYVCXRB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCOC(=O)C)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Cycloocta[e]benzimidazole(9CI)](/img/structure/B13786028.png)
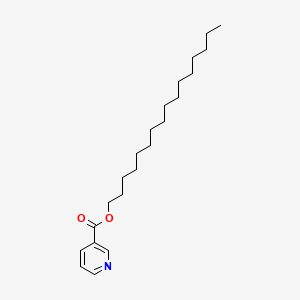
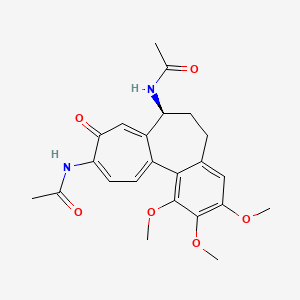
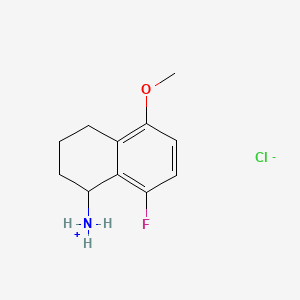
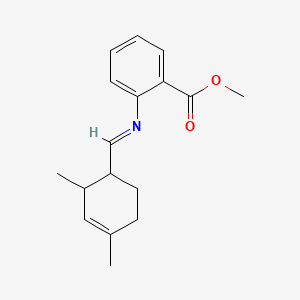
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
